2-[(Oxan-4-yl)amino]phenol
Description
2-[(Oxan-4-yl)amino]phenol is a phenolic derivative featuring a tetrahydropyran (oxane) ring linked via an amino group to the ortho position of a phenol moiety. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines the hydrogen-bonding capability of the phenol group with the conformational flexibility of the oxane ring. Its hydrochloride salt (this compound hydrochloride) has been synthesized for pharmaceutical R&D applications, as noted in recent catalogs . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, with structural characterization relying on techniques such as NMR and X-ray crystallography .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(oxan-4-ylamino)phenol |
InChI |
InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
UMTMGWBMQSDNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)amino]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions. For example, the reaction of 4-chlorophenol with oxan-4-ylamine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-[(Oxan-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent dyes and sensors for biological imaging.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)amino]phenol involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. The phenol group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-[(oxan-4-yl)amino]phenol can be contextualized by comparing it to analogs with variations in the aromatic core, substituents, or heterocyclic moieties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparative Insights
Electronic Effects: The oxane ring in this compound provides moderate electron-donating effects compared to the electron-withdrawing nitro group in 2-nitrophenol, which lowers the phenol’s pKa significantly . Substituents like the oxadiazole ring in 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol enhance π-π stacking interactions, critical for anticancer activity .
Solubility and Bioavailability: The hydrochloride salt of this compound improves aqueous solubility, a trait shared with Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, where the ester group balances lipophilicity . Bulky substituents (e.g., pyrimidine-fluorophenyl in ) reduce solubility but increase target specificity.
Synthetic Complexity: this compound derivatives are synthesized via straightforward coupling reactions, whereas oxadiazole-containing analogs require multi-step cyclization . X-ray crystallography (e.g., CCDC 1850211 ) confirms the planar geometry of aromatic analogs, aiding in structure-activity relationship (SAR) studies.
Biological Relevance: Unlike 2-nitrophenol (industrial use), this compound and its analogs are tailored for therapeutic applications, with oxadiazole and pyrimidine derivatives showing promise in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
